molecular formula C25H21BrN2O3 B7702446 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide

Cat. No. B7702446
M. Wt: 477.3 g/mol
InChI Key: YNQNVSSTUOXTDG-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including kinases and proteases, which play a crucial role in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo and reduce the production of pro-inflammatory cytokines. Moreover, it has been suggested that the compound may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is its potential applications in various fields, including medicinal chemistry and imaging. Moreover, it has low toxicity and is relatively easy to synthesize. However, one of the limitations of this compound is its limited solubility in water, which may hinder its applications in certain experiments.

Future Directions

There are several future directions for the research and development of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. One of the primary directions is the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Moreover, the compound's potential applications in imaging and sensing may lead to the development of new diagnostic tools for various diseases. Additionally, further research is needed to understand the compound's mechanism of action and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields, including medicinal chemistry, imaging, and sensing. The compound's mechanism of action and its biochemical and physiological effects have been studied extensively, and it has shown promising results in various experiments. However, further research is needed to fully understand the compound's potential applications and limitations.

Synthesis Methods

The synthesis method for 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the reaction of 2-bromo-N-(2-methoxyphenyl)benzamide with 2-hydroxy-7-methylquinoline in the presence of a suitable catalyst. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to obtain the desired product.

Scientific Research Applications

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases. It has also been used in the development of fluorescent probes for imaging and sensing applications.

properties

IUPAC Name

2-bromo-N-(2-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O3/c1-16-11-12-17-14-18(24(29)27-21(17)13-16)15-28(22-9-5-6-10-23(22)31-2)25(30)19-7-3-4-8-20(19)26/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQNVSSTUOXTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3OC)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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